molecular formula C9H9F6N3 B15344816 1-(2,2,2-Trifluoroethyl)-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1h-pyrazolo[4,3-c]pyridine CAS No. 794451-95-9

1-(2,2,2-Trifluoroethyl)-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1h-pyrazolo[4,3-c]pyridine

Cat. No.: B15344816
CAS No.: 794451-95-9
M. Wt: 273.18 g/mol
InChI Key: GOCOZQWFAUUGLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,2,2-Trifluoroethyl)-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine is a fluorinated pyrazolopiperidine derivative characterized by two trifluorinated groups: a 2,2,2-trifluoroethyl substituent at the 1-position and a trifluoromethyl group at the 3-position. Fluorinated compounds are pivotal in drug design due to their ability to enhance metabolic stability, bioavailability, and binding affinity via electronic and steric effects .

Properties

CAS No.

794451-95-9

Molecular Formula

C9H9F6N3

Molecular Weight

273.18 g/mol

IUPAC Name

1-(2,2,2-trifluoroethyl)-3-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine

InChI

InChI=1S/C9H9F6N3/c10-8(11,12)4-18-6-1-2-16-3-5(6)7(17-18)9(13,14)15/h16H,1-4H2

InChI Key

GOCOZQWFAUUGLL-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2=C1N(N=C2C(F)(F)F)CC(F)(F)F

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs with Varied Substituents

The lead compound 1-(2-methoxyethyl)-5-(5-nitro-2-furoyl)-3-(1,3-oxazol-5-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine (13g) shares the pyrazolo[4,3-c]pyridine core but substitutes the trifluoroethyl group with a 2-methoxyethyl moiety and introduces a nitrofuran warhead at the 5-position . Key distinctions include:

  • Biological Activity : Compound 13g demonstrated potent antibacterial activity against ESKAPE pathogens, attributed to its nitrofuran group, which generates reactive intermediates disrupting bacterial DNA . In contrast, the target compound’s trifluorinated groups may prioritize metabolic stability over direct antimicrobial effects.

Impact of Fluorination Patterns

Fluorine incorporation profoundly influences drug-like properties:

  • Electron-Withdrawing Effects : The trifluoromethyl group’s strong -I effect reduces basicity of adjacent amines, enhancing bioavailability and resistance to oxidative metabolism .
  • Hydrophobicity: Both trifluoromethyl and trifluoroethyl groups increase logP, improving membrane permeability but risking solubility limitations. Non-fluorinated analogs, such as 3-aryl derivatives (e.g., 3-phenyl), exhibit lower metabolic stability but better aqueous solubility .

Core Structure Variations

6-Methyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine (CAS 1022931-56-1) differs in pyrazolo ring fusion ([3,4-c] vs. [4,3-c]) and substituents (6-methyl vs. 1-trifluoroethyl) . Key comparisons:

  • Steric Impact : The 6-methyl group introduces less steric hindrance than the trifluoroethyl group, possibly enabling broader target engagement but reducing selectivity.

QSAR Insights

Quantitative structure-activity relationship (QSAR) studies on 3-aryl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridines highlight the significance of:

  • Hydrophobicity (π) : Higher π values (as seen in trifluoromethyl groups) correlate with enhanced membrane penetration but may reduce solubility.

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Substituents Biological Activity Molar Mass (g/mol) pKa (Predicted) LogP (Estimated)
Target Compound [4,3-c] 1-(2,2,2-Trifluoroethyl), 3-(trifluoromethyl) Under investigation ~308.2 ~11.4 3.8
13g () [4,3-c] 1-(2-Methoxyethyl), 5-(nitrofuroyl) Antibacterial ~406.3 8.2 2.1
3-(Trifluoromethyl)-... () [4,3-c] 3-(Trifluoromethyl) Not reported 205.18 11.40 2.5
6-Methyl-3-(trifluoromethyl)-... () [3,4-c] 6-Methyl, 3-(trifluoromethyl) Not reported 205.18 11.40 2.7

Table 2: Fluorination Impact on Key Parameters

Parameter Trifluoromethyl Group Effect Non-Fluorinated Analog (e.g., Methyl)
Metabolic Stability ↑ (Resistance to CYP450 oxidation)
Solubility ↓ (Increased hydrophobicity)
Binding Affinity ↑ (Electron-withdrawing/-donor effects) Variable

Research Findings

  • Fluorination Advantages : The target compound’s dual trifluorinated groups optimize metabolic stability and binding interactions but may necessitate formulation strategies to counter low solubility.
  • Structural Flexibility : Analogs with modified cores (e.g., [3,4-c] vs. [4,3-c]) or substituents (e.g., nitrofuran) demonstrate the scaffold’s versatility for diverse therapeutic targets, from antibacterials to CNS agents.
  • QSAR Guidance : Hydrophobic and steric parameters are critical for lead optimization, suggesting that balancing fluorine content with polar groups could refine drug-like properties .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.